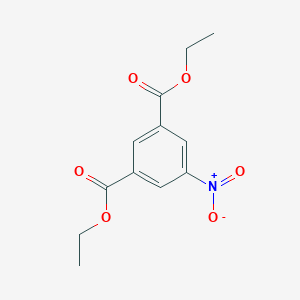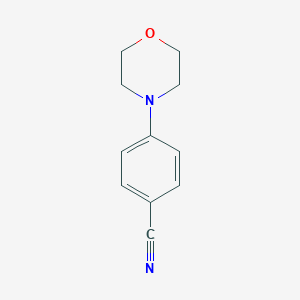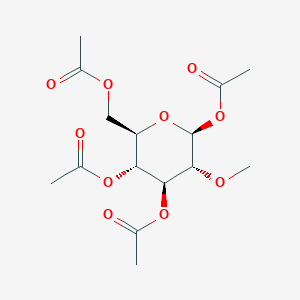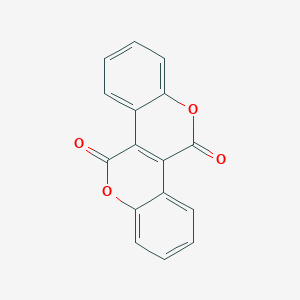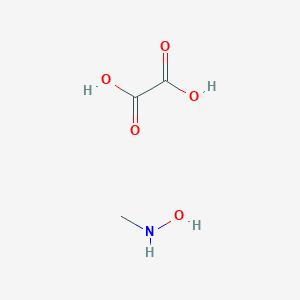
1,3-Diacetylchloramphenicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diacetylchloramphenicol is a chemical compound that is widely used in scientific research for its various applications. It is a derivative of chloramphenicol, a broad-spectrum antibiotic that is commonly used in medicine. This compound is synthesized by the reaction of chloramphenicol with acetic anhydride and thionyl chloride.
作用機序
1,3-Diacetylchloramphenicol inhibits bacterial protein synthesis by binding to the bacterial ribosome. It specifically targets the peptidyl transferase center of the ribosome, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this process, this compound prevents the growth and proliferation of bacteria.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. It also has antifungal activity against Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
1,3-Diacetylchloramphenicol has several advantages for lab experiments. It is a selective inhibitor of bacterial protein synthesis, which makes it useful for studying the mechanism of action of antibiotics. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, it has some limitations. It is toxic to mammalian cells, which limits its use in cell culture experiments. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research involving 1,3-Diacetylchloramphenicol. One area of interest is the development of new derivatives of the compound with improved solubility and selectivity. Another area of interest is the use of this compound as a tool for studying the mechanism of action of other antibiotics. Additionally, there is interest in exploring the potential use of this compound as an antifungal or anticancer agent.
合成法
The synthesis of 1,3-Diacetylchloramphenicol involves the reaction of chloramphenicol with acetic anhydride and thionyl chloride. The reaction takes place under reflux conditions and yields this compound as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
科学的研究の応用
1,3-Diacetylchloramphenicol is widely used in scientific research for its various applications. It is commonly used as a selective inhibitor of protein synthesis in bacteria. It is also used as a tool for studying the mechanism of action of antibiotics. Additionally, it is used in the synthesis of other chemical compounds, such as 1,3-Diacetyloxychloramphenicol, which is used as a prodrug for the treatment of bacterial infections.
特性
CAS番号 |
10318-17-9 |
|---|---|
分子式 |
C15H16Cl2N2O7 |
分子量 |
407.2 g/mol |
IUPAC名 |
[(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1 |
InChIキー |
RBAMFWWUJRFUPC-CHWSQXEVSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
正規SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
その他のCAS番号 |
10318-17-9 |
同義語 |
1,3-DACP 1,3-diacetylchloramphenicol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




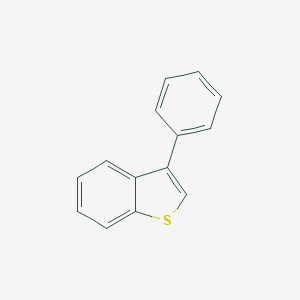


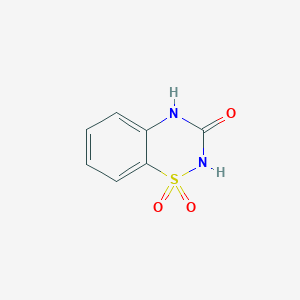
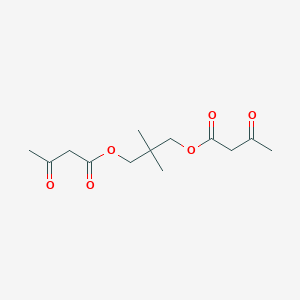
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
